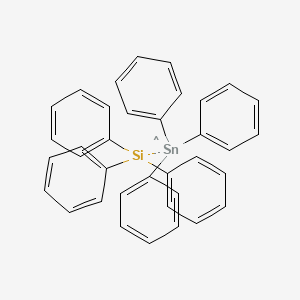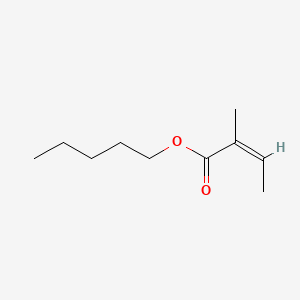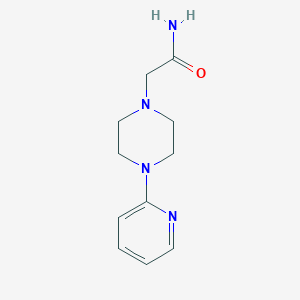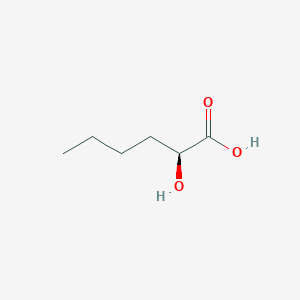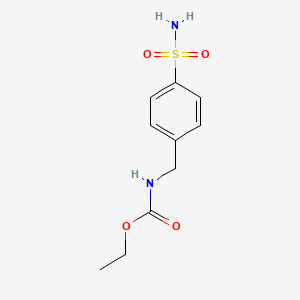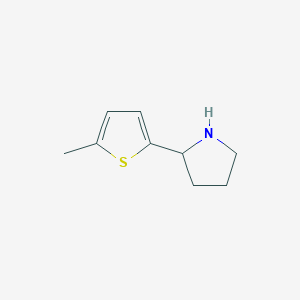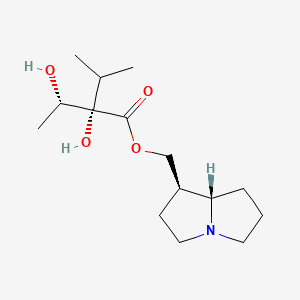
绿花素
描述
Viridiflorine is an alkaloid compound that can be found in a variety of plants, including the genus Aconitum and the species Aconitum viridiflorum, which is native to the Himalayas. This compound has been studied extensively for its potential medicinal applications, as it has been found to possess a variety of pharmacological properties. It has been used in traditional Chinese medicine for its anti-inflammatory, analgesic, antispasmodic, and anti-convulsant effects, as well as for its ability to reduce fever and improve circulation. In addition, it has been found to possess anti-cancer, anti-microbial, and anti-oxidant properties.
科学研究应用
高产生产和应用潜力
- 在大肠杆菌中的高产生产:Shukal 等人。(2019) 的一项研究展示了在营养缺陷型大肠杆菌中进行系统工程以高产生产绿花醇,展示了其在制药、香料和营养保健品中的潜在应用。优化后的菌株实现了显著的生产水平,突出了微生物萜类生产的商业可行性,包括绿花素衍生物 (Shukal, Xixian Chen, & Congqiang Zhang, 2019).
在植物生长和胁迫反应中的潜力
- 对盐胁迫下植物生长的影响:对鼠尾草的研究表明,盐胁迫会影响精油成分,绿花素在某些条件下是重要的成分。这表明绿花素在调节植物对非生物胁迫的反应中具有潜在作用,为提高作物抗逆性和精油生产的农业应用提供了见解 (Taârit, Msaada, Hosni, Hammami, Kchouk, & Marzouk, 2009).
民族药学相关性和应用
- 在传统医学中的药用应用:对 Pittosporum viridiflorum Sims 的全面综述突出了这种含有绿花素的植物的民族药学相关性。该植物在非洲传统医学中用于治疗各种疾病,该研究强调了支持含有绿花素的植物的传统用途的药理和植物化学特性。这为进一步研究其在现代医学中的应用铺平了道路,特别是关于抗菌和抗炎特性 (Madikizela & McGaw, 2017).
属性
IUPAC Name |
[(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h10-13,17,19H,4-9H2,1-3H3/t11-,12-,13-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQSLRZZOVFVHJ-ABHRYQDASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@](C(C)C)(C(=O)OC[C@@H]1CCN2[C@H]1CCC2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Viridiflorine | |
CAS RN |
551-57-5 | |
| Record name | Viridiflorine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VIRIDIFLORINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F0407YP2J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Viridiflorine and where is it found?
A1: Viridiflorine is a pyrrolizidine alkaloid (PA) found in certain plant species. It has been identified in plants belonging to the Eupatorium [] and Symphytum [] genera. Notably, it was found as a component of the Chinese medicinal herbs "pei lan" (Eupatorium cannabinum) and "cheng gan cao" (Eupatorium japonicum) [].
Q2: What is the significance of Viridiflorine being found in Ageratum conyzoides?
A2: The discovery of viridiflorine, specifically in its ester forms lycopsamine and echinatine, in Ageratum conyzoides is noteworthy. This finding marks the first reported instance of pyrrolizidine alkaloids being present in any Ageratum species []. The observation of Lepidoptera insects interacting with Ageratum conyzoides in Kenya led researchers to investigate and subsequently identify these alkaloids [].
Q3: How does the distribution of pyrrolizidine alkaloids, including Viridiflorine, vary within the plant Cynoglossum officinale?
A3: Research on Cynoglossum officinale, a plant known to contain viridiflorine N-oxide among other PAs, reveals that PA concentrations are not uniform throughout the plant []. The inflorescences exhibit the highest levels of these alkaloids []. Interestingly, in the vegetative rosette stage, younger leaves have a higher PA concentration compared to older leaves [].
Q4: What is the ecological role of Viridiflorine and other pyrrolizidine alkaloids?
A4: Pyrrolizidine alkaloids, including viridiflorine, play a crucial role in the interaction between plants and insects. Certain Lepidoptera species, specifically those belonging to the Danainae, Ithomiinae, and Arctiidae families, have evolved to sequester PAs from their host plants []. These sequestered alkaloids serve a dual purpose for the insects: as a defense mechanism against predators and as precursors in the biosynthesis of pheromones like danaidone, danaidal, and hydroxydanaidal [].
Q5: What is the potential significance of the varying pyrrolizidine alkaloid composition in Symphytum radix?
A7: Symphytum radix is known to contain a complex mixture of pyrrolizidine alkaloids, with viridiflorine being one of them []. The specific composition of these alkaloids can fluctuate significantly based on several factors, including plant variety, hybridization events, geographical location, and growth period []. This variability has implications for potential medicinal uses, as the pharmacological effects and toxicity profiles can differ depending on the specific alkaloid profile present in the plant material.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B1609286.png)


